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Compound of Interest

Compound Name: 1-lodoheptane

Cat. No.: B1294452

Introduction

1-lodoheptane (also known as heptyl iodide) is a primary alkyl iodide widely utilized in organic
synthesis as a potent alkylating agent.[1][2] Its utility stems from the carbon-iodine bond, which
is weaker and more polarizable than corresponding carbon-bromine or carbon-chlorine bonds.
This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions,
facilitating the efficient introduction of a heptyl group onto a variety of molecular scaffolds.[3]
This document provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals employing 1-iodoheptane for O-alkylation, N-
alkylation, and C-alkylation reactions.

Physicochemical Properties of 1-lodoheptane
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Property Value

CAS Number 4282-40-0[1]

Molecular Formula C7Hasl[1]

Molecular Weight 226.10 g/mol [4][5]

Appearance Clear colorless to pale yellow liquid[1][4]
Boiling Point 204 °C (lit.)[6]

Melting Point -48 °C (lit.)[6]

Density 1.379 g/mL at 25 °C (lit.)

Solubilit Insoluble in water; miscible with benzene,
olubili
Y chloroform, ethanol, ether.[6][7]

Application I: O-Alkylation via Williamson Ether
Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical
and asymmetrical ethers.[8][9] The reaction involves the Sn2 displacement of a halide by an
alkoxide or phenoxide ion.[10] 1-lodoheptane is an ideal substrate for this reaction due to its
primary nature, which minimizes competing elimination reactions, and the excellent leaving
group ability of iodide.[3][8]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sn2)
mechanism.[8][10] An alkoxide (RO~), generated by deprotonating an alcohol with a strong
base, acts as the nucleophile and attacks the electrophilic a-carbon of 1-iodoheptane,
displacing the iodide ion in a single concerted step.[3][11]

Key Considerations:

e Base Selection: Strong bases like sodium hydride (NaH), sodium amide (NaNHz), or
potassium tert-butoxide (KOtBu) are typically used to ensure complete deprotonation of the
alcohol or phenol.
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e Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide
(DMF), or acetonitrile (CHsCN) are preferred as they solvate the cation of the base without
hindering the nucleophilicity of the alkoxide.[12]

o Substrate Scope: The reaction is most efficient with primary alkyl halides like 1-
iodoheptane. Secondary and tertiary halides are prone to elimination reactions.[8][9]

Step 1: Alkoxide Formation

Step 2: SN2 Reaction
1-Iodoheptane (C7Has-I) Heptyl Ether (R-O-C7Hzs) ©

Click to download full resolution via product page
Protocol 1: Synthesis of 1-Phenoxyheptane
This protocol describes the synthesis of 1-phenoxyheptane from phenol and 1-iodoheptane.
Materials:
e Phenol
e Sodium hydride (NaH), 60% dispersion in mineral olil
e 1-lodoheptane
e Anhydrous Dimethylformamide (DMF)
o Diethyl ether

e 5% Sodium hydroxide solution
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Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen),
add phenol (1.0 eq).

Dissolve the phenol in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture
to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution

ceases.
Cool the reaction mixture back to 0 °C and add 1-iodoheptane (1.05 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
Partition the mixture between diethyl ether and water.

Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove
unreacted phenol), water, and brine.[13]

Dry the organic layer over anhydrous MgSOea, filter, and concentrate the solvent under
reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-
phenoxyheptane.

Application II: N-Alkylation of Amines
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1-lodoheptane is an effective reagent for the N-alkylation of primary and secondary amines to
produce the corresponding secondary and tertiary amines.[14] The reaction is a nucleophilic
aliphatic substitution. However, a significant challenge is the potential for over-alkylation, as the
product amine is often more nucleophilic than the starting amine.[14][15]

Mechanism: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking
the electrophilic carbon of 1-iodoheptane in an Sn»2 reaction. This initially forms an ammonium
salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the
alkylated amine.

Key Considerations:

o Over-alkylation: The product secondary amine can react further with 1-iodoheptane to form
a tertiary amine, which can in turn form a quaternary ammonium salt.[16]

» Control of Selectivity: To favor mono-alkylation, a large excess of the starting amine can be
used. Alternatively, using a hindered base or specific reaction conditions can improve
selectivity.[17]

e Base and Solvent: A non-nucleophilic base like potassium carbonate (K2COs) or a hindered
amine base (e.g., diisopropylethylamine) is often added to neutralize the HI formed during
the reaction. Solvents like DMF, acetonitrile, or THF are commonly used.

/I Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Primary Amine (R-
NH2)"]; iodoheptanel [label="1-lodoheptane"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_amine [label="Secondary Amine
(R-NH-C7His)\n(Desired Product)"];

node [fillcolor="#FBBCO05", fontcolor="#202124"]; iodoheptane2 [label="1-lodoheptane"];
tertiary_amine [label="Tertiary Amine (R-N(C7Ha1s)2)\n(Over-alkylation)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; iodoheptane3 [label="1-lodoheptane"];
quaternary_salt [label="Quaternary Salt\n(R-N*(C7H15s)3 I7)"];

/l Edges start -> secondary_amine [label=" Alkylation"]; iodoheptanel -> secondary_amine
[style=dashed, arrowhead=none];
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secondary_amine -> tertiary_amine [label=" Further\nAlkylation"]; iodoheptane2 ->
tertiary_amine [style=dashed, arrowhead=none];

tertiary_amine -> quaternary_salt [label=" Final\nAlkylation"]; iodoheptane3 -> quaternary_salt
[style=dashed, arrowhead=none];

/I Invisible edges for layout {rank=same; start; iodoheptanel} {rank=same; secondary_amine;
iodoheptane?2} {rank=same; tertiary_amine; iodoheptane3} } caption [label="Reaction pathway
showing N-alkylation and potential over-alkylation.", shape=plaintext, fontsize=10];

Protocol 2: N-Heptylation of Aniline
This protocol details the synthesis of N-heptylaniline.
Materials:

Aniline

e 1-lodoheptane

e Potassium carbonate (K2COs), anhydrous

o Acetonitrile (CHsCN)

o Ethyl acetate

e 1M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

 In a round-bottom flask, combine aniline (2.0 eq), anhydrous potassium carbonate (2.5 eq),
and acetonitrile.
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« Stir the suspension vigorously at room temperature.
e Add 1-iodoheptane (1.0 eq) to the mixture.

o Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours, monitoring by
TLC.

Work-up and Purification:

o Cool the reaction mixture to room temperature and filter off the solid K2COs.
e Rinse the solid with ethyl acetate.

o Combine the filtrate and washings, and concentrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash sequentially with 1M HCI (to remove excess
aniline), saturated NaHCOs, and brine.

o Dry the organic layer over anhydrous Naz2SOa4, filter, and remove the solvent in vacuo.

 Purify the crude product by column chromatography on silica gel to obtain N-heptylaniline.

Application lll: C-Alkylation of Carbanions

1-lodoheptane can be used to form new carbon-carbon bonds by reacting with carbanions,
most commonly enolates derived from carbonyl compounds, esters, or nitroalkanes.[18][19]
This reaction is a powerful tool for constructing more complex carbon skeletons.

Mechanism: A strong, non-nucleophilic base abstracts an a-proton from a carbonyl compound
to form a resonance-stabilized enolate. The enolate carbanion then acts as a nucleophile,
attacking 1-iodoheptane in an Sn2 reaction to form the a-alkylated product.[18] A common
challenge is competing O-alkylation, although this is less of an issue with more covalent metal
enolates (e.g., lithium) and soft electrophiles like alkyl iodides.

Key Considerations:

o Base Selection: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or
sodium hydride (NaH) are required to irreversibly and completely form the enolate,

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1294452?utm_src=pdf-body
https://www.benchchem.com/product/b1294452?utm_src=pdf-body
https://www.uomustansiriyah.edu.iq/media/lectures/6/6_2024_03_10!01_45_54_AM.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5531607/
https://www.benchchem.com/product/b1294452?utm_src=pdf-body
https://www.uomustansiriyah.edu.iq/media/lectures/6/6_2024_03_10!01_45_54_AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

preventing self-condensation side reactions.

o Reaction Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to control
reactivity and selectivity.

o Electrophile: Primary iodides like 1-iodoheptane are excellent electrophiles for this
transformation.[19]

// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Ketone/Ester"]; base
[label="Strong Base (LDA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enolate
[label="Enolate Intermediate"];

node [fillcolor="#FBBCO05", fontcolor="#202124"]; iodoheptane [label="1-lodoheptane"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="a-Heptylated Product"];

/l Edges start -> enolate [label=" Deprotonation"]; base -> start [arrowhead=none]; enolate ->
product [label=" SN2 Attack"]; iodoheptane -> product; } caption [label="General workflow for C-
alkylation of a carbonyl compound.”, shape=plaintext, fontsize=10];

Protocol 3: a-Alkylation of Cyclohexanone

This protocol describes the synthesis of 2-heptylcyclohexanone.
Materials:

» Diisopropylamine

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous Tetrahydrofuran (THF)

¢ Cyclohexanone

e 1-lodoheptane

o Saturated ammonium chloride solution (NH4Cl)

» Diethyl ether
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e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere.

e Add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry
ice/acetone bath).

e Slowly add n-BulLi (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.

e Add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure
complete enolate formation.

e Add 1-iodoheptane (1.1 eq) to the enolate solution at -78 °C.

» Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up and Purification:

e Quench the reaction by slowly adding saturated NH4Cl solution.

o Extract the aqueous layer with diethyl ether (3x).

o Combine the organic extracts and wash with water and brine.

e Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

 Purify the resulting crude oil by column chromatography on silica gel to yield 2-
heptylcyclohexanone.

Summary of Reaction Conditions

The following tables summarize typical conditions for alkylation reactions using 1-iodoheptane.

Table 1: Representative Conditions for O-Alkylation
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Nucleophile Base Solvent Temperature Typical Yield

Primary Alcohol NaH THF, DMF 0°Cto RT 80-95%

Secondary
NaH, KH THF RT to 50 °C 60-85%

Alcohol

Phenol K2COs, NaH DMF, Acetonitrile RT to 80 °C 85-98%

Table 2: Representative Conditions for N-Alkylation
Nucleophile Base Solvent Temperature Key Challenge
_ , K2COs or excess  Acetonitrile, _

Primary Amine ] RT to Reflux Over-alkylation
amine EtOH

Secondary o o

_ K2COs, DIPEA DMF, Acetonitrile 50 °C to Reflux Steric hindrance
Amine
Aniline NaH, K2COs DMF RT to 100 °C Selectivity
Table 3: Representative Conditions for C-Alkylation

Nucleophile ) )
Base Solvent Temperature Typical Yield

Precursor

Ketone LDA, NaHMDS THF -78 °Cto RT 70-90%

Ester LDA THF -718 °Cto RT 65-85%

Nitroalkane DBU, t-BuOK DMSO, DMF RT 50-80%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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